molecular formula C14H8BrNO3 B14967784 (4Z)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

(4Z)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B14967784
M. Wt: 318.12 g/mol
InChI Key: CEUKGIXHGCKZOW-WQLSENKSSA-N
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Description

(4Z)-2-(4-BROMOPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group, a furan ring, and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-BROMOPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. The reaction temperature is usually maintained between 50-80°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-BROMOPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4Z)-2-(4-BROMOPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-BROMOPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-CHLOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-FLUOROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-METHOXYPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the bromophenyl group in (4Z)-2-(4-BROMOPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

(4Z)-2-(4-bromophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H8BrNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H/b12-8-

InChI Key

CEUKGIXHGCKZOW-WQLSENKSSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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